DL-Cysteine hydrochloride
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Overview
Description
Cysteine hydrochloride is a hydrochloride salt form of cysteine, a sulfur-containing non-essential amino acid. It is commonly used in various fields, including pharmaceuticals, food, and cosmetics, due to its antioxidant properties and role in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cysteine hydrochloride can be synthesized through several methods. One common method involves the reduction of cystine, which is the oxidized dimer form of cysteine. The reduction process typically uses reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In industrial settings, cysteine hydrochloride is often produced through the hydrolysis of proteins, such as human hair or poultry feathers, followed by purification and crystallization. Another method involves the electrolytic reduction of cystine in an acidic medium, which is more cost-effective and yields a purer product .
Chemical Reactions Analysis
Types of Reactions
Cysteine hydrochloride undergoes various chemical reactions, including:
Substitution: Cysteine can participate in nucleophilic substitution reactions due to its thiol group, which acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Hydrogen gas, sodium borohydride.
Reaction Conditions: Acidic or basic conditions depending on the desired reaction.
Major Products
Cystine: Formed through the oxidation of cysteine.
S-carboxymethyl-L-cysteine: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Cysteine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex amino acids and peptides.
Biology: Plays a crucial role in redox reactions and protein structure.
Medicine: Used in parenteral nutrition and as an antidote for acetaminophen overdose.
Industry: Employed in the food industry as a flavor enhancer and in cosmetics for its antioxidant properties
Mechanism of Action
Cysteine hydrochloride exerts its effects primarily through its antioxidant properties. It participates in redox reactions, helping to maintain the redox balance within cells. It is also a precursor for the synthesis of glutathione, a critical antioxidant in the human body . The thiol group in cysteine can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Cysteine hydrochloride is often compared with other sulfur-containing amino acids, such as:
Cystine: The oxidized dimer form of cysteine, connected by a disulfide bond.
Methionine: Another sulfur-containing amino acid, which is essential and plays a role in methylation reactions.
Homocysteine: A sulfur-containing amino acid that is an intermediate in the methionine cycle.
Uniqueness
Cysteine hydrochloride is unique due to its high solubility in water and its ability to participate in a wide range of biochemical reactions. Its antioxidant properties and role in protein synthesis make it a valuable compound in various fields .
Properties
CAS No. |
10318-18-0 |
---|---|
Molecular Formula |
C3H8ClNO2S |
Molecular Weight |
157.62 g/mol |
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydron;chloride |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |
InChI Key |
IFQSXNOEEPCSLW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)S.Cl |
Canonical SMILES |
[H+].C(C(C(=O)O)N)S.[Cl-] |
melting_point |
Mp 175-178 ° dec. |
7048-04-6 52-89-1 10318-18-0 |
|
physical_description |
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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